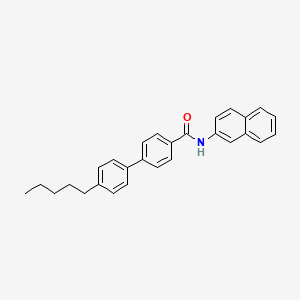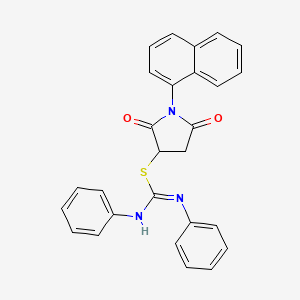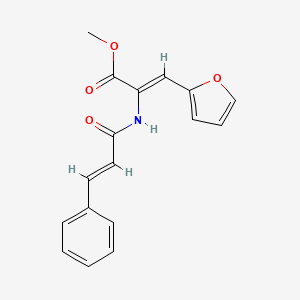
N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea, also known as DQ12, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of quinoxaline derivatives and has shown promising results in the field of pharmacology, biochemistry, and physiology. In
Mécanisme D'action
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinase, which plays a crucial role in cell proliferation and differentiation. This compound has also been found to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of cyclin-dependent kinase, which is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, this compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea in lab experiments is its potent inhibitory activity against various enzymes and signaling pathways. This makes it a valuable tool for studying the role of these enzymes and pathways in various cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea. One potential direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another potential direction is to explore its potential use in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea involves the reaction of 2-amino-3,6-dimethylquinoxaline with 2-naphthylisocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, chromatography, and distillation.
Applications De Recherche Scientifique
N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent inhibitory activity against several enzymes such as tyrosine kinase, protein kinase C, and cyclin-dependent kinase. This compound has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been found to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders.
Propriétés
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-13-14(2)23-20-12-18(9-10-19(20)22-13)25-21(26)24-17-8-7-15-5-3-4-6-16(15)11-17/h3-12H,1-2H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDWOTNQLCLCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)

![5-(2,5-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5136436.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)



![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
